molecular formula C23H23N3O2 B5601169 1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone

1-(4-methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone

Cat. No. B5601169
M. Wt: 373.4 g/mol
InChI Key: AZWLOHCIIYDSAF-UHFFFAOYSA-N
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Description

Introduction 1-(4-Methylphenyl)-4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential pharmacological properties.

Synthesis Analysis

  • Eskola et al. (2002) described the synthesis of a related compound, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, through electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).
  • Bhat et al. (2018) synthesized enaminones, including 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one, using a solvent-free method (Bhat et al., 2018).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed through various techniques. For instance, Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, which are structurally related to the compound (Balderson et al., 2007).

Chemical Reactions and Properties

  • The chemical reactions and properties of similar compounds have been explored in detail. For example, Amani et al. (2012) investigated the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives (Amani et al., 2012).

Physical Properties Analysis

  • Zhang et al. (2007) synthesized and characterized 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, providing insights into the physical properties of similar piperazinedione derivatives (Zhang et al., 2007).

Chemical Properties Analysis

  • Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their chemical properties (Mekky et al., 2020).

properties

IUPAC Name

1-(4-methylphenyl)-4-(1-methyl-5-phenylpyrrole-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17-8-10-19(11-9-17)26-15-14-25(16-22(26)27)23(28)21-13-12-20(24(21)2)18-6-4-3-5-7-18/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWLOHCIIYDSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=C(N3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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